1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene
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Overview
Description
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3I and a molecular weight of 340.89 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring, making it a halogenated aromatic compound.
Preparation Methods
The synthesis of 1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by halogenation . Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals due to its unique halogenated structure.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene involves electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles . The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the compound more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,3-Dichloro-4-iodo-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the halogen groups.
4-Chlorobenzotrifluoride: This compound contains a trifluoromethyl group and a chlorine atom but lacks the iodine atom.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H2Cl2F3I |
---|---|
Molecular Weight |
340.89 g/mol |
IUPAC Name |
1,3-dichloro-4-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H |
InChI Key |
HOUURYCDVNKSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)(F)F)Cl)I |
Origin of Product |
United States |
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